1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the alkylation of N-methylimidazole with the appropriate hexyl halide followed by anion exchange to introduce the bis(trifluoromethylsulfonyl)imide anion. This process results in the formation of the ionic liquid with high purity and specific physical and chemical characteristics.

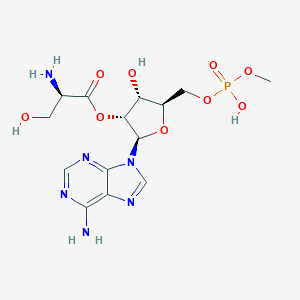

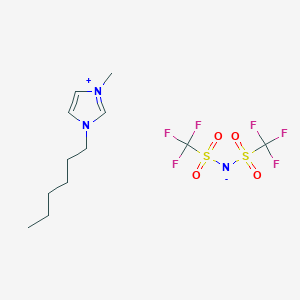

Molecular Structure Analysis

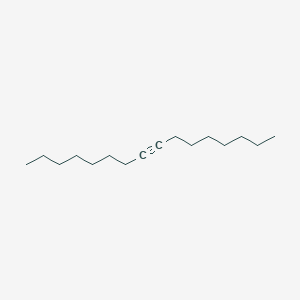

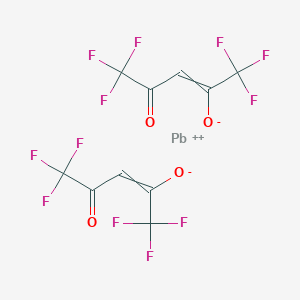

The molecular structure of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is characterized by the presence of the imidazolium cation and the bis(trifluoromethylsulfonyl)imide anion. Studies have shown that the surface structures of these ionic liquids exhibit preferential molecular orientations, with the alkyl chains protruding towards the vacuum, indicating unique intermolecular interactions that influence their properties (Nakajima et al., 2010).

Chemical Reactions and Properties

1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide participates in various chemical reactions, leveraging its ionic nature. Its application as a solvent in the separation of azeotropic mixtures showcases its chemical stability and ability to facilitate specific reactions. The ionic liquid's unique interactions with other compounds allow for efficient separation processes, demonstrating its versatility in chemical applications (Seoane et al., 2012).

Physical Properties Analysis

The physical properties of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide have been extensively studied, including phase-transition temperatures, densities, refractive indices, and surface tensions. These properties are influenced by the ionic liquid's molecular structure and the interactions between its ions. For example, the density and refractive index measurements provide insight into the miscibility and interaction characteristics of these ionic liquids in mixtures (Jin et al., 2008).

Chemical Properties Analysis

The chemical properties of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, such as its solvation ability and electrochemical behavior, highlight its potential in various applications. Studies have demonstrated its effectiveness as a solvent for the extraction of specific compounds, indicating its selectivity and efficiency in separation technologies. Additionally, its electrochemical stability and conductivity underpin its utility in electrochemical applications and devices (Beigi et al., 2013).

Applications De Recherche Scientifique

This ionic liquid has been studied for its thermophysical properties, including density, speed of sound, surface tension, and refractive index, as well as thermal conductivity . These properties are important in various scientific fields, including physics, chemistry, and materials science .

-

Thermophysical Properties Research

- This ionic liquid has been extensively studied for its thermophysical properties . These include density, speed of sound, surface tension, refractive index, and thermal conductivity . Understanding these properties is crucial in various scientific fields, such as physics, chemistry, and materials science .

- The methods used to study these properties often involve precise measurements under controlled conditions . For example, density might be measured using a pycnometer, while the speed of sound could be determined using ultrasonic techniques .

- The results of these studies provide valuable reference data for other researchers working with this ionic liquid . They can also help predict the behavior of the ionic liquid under different conditions .

-

Solubility Studies

- The solubility of gases such as oxygen and methane in 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can be improved in the presence of carbon dioxide .

- The methods used to study solubility often involve dissolving various amounts of gas in the ionic liquid and measuring the resulting concentrations .

- The results of these studies can provide valuable information about the interactions between the ionic liquid and various gases . This can be useful in fields such as chemical engineering and environmental science .

-

Electrochemical Applications

- This ionic liquid has been used in electrochemical applications due to its good electrical conductivity .

- The methods used in these applications often involve using the ionic liquid as an electrolyte in electrochemical cells .

- The results of these studies can provide valuable information about the electrochemical behavior of this ionic liquid, which can be useful in fields such as energy storage and conversion .

-

Extraction and Separation Processes

- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has been used in extraction and separation processes .

- The methods used in these applications often involve using the ionic liquid to selectively dissolve or absorb certain substances .

- The results of these studies can provide valuable information about the solvation properties of this ionic liquid, which can be useful in fields such as chemical engineering and environmental science .

Propriétés

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-hexyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.C2F6NO4S2/c1-3-4-5-6-7-12-9-8-11(2)10-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h8-10H,3-7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNFOZUBFOFJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049290 | |

| Record name | 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

CAS RN |

382150-50-7 | |

| Record name | 382150-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-3-methylimidazolium bis(trifluoromethylsufonyl)imide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X324RB62K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)

![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)